6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane

Descripción general

Descripción

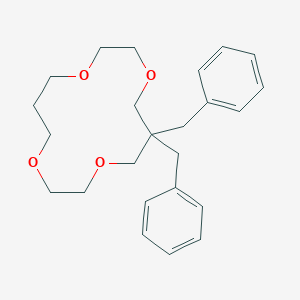

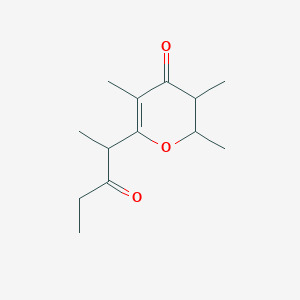

6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane, also known as 6,6-Dibenzyl-14-crown-4 or Lithium ionophore VI, is a crown ether derivative . It serves as a neutral carrier in PVC ion-selective electrodes . It has been found to improve the Li+ selectivity against Na+ and K+ .

Molecular Structure Analysis

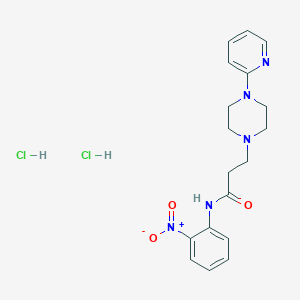

The molecular formula of 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane is C24H32O4 . Its molecular weight is 384.51 g/mol . The SMILES string representation of its structure is C1COCCOCC(COCCOC1)(Cc2ccccc2)Cc3ccccc3 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación

Lithium Ionophore

“6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane” is also known as Lithium Ionophore VI . As an ionophore, it is used to transport lithium ions across a membrane. This is particularly useful in the field of electrochemistry, where it can be used in lithium-ion selective electrodes .

Electrochemistry: In electrochemistry, lithium ionophores are used in the construction of ion-selective electrodes. These electrodes can selectively measure the activity of lithium ions in a solution, which is crucial in various research and industrial applications .

Mecanismo De Acción

Target of Action

The primary target of 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane, also known as Lithium Ionophore VI , is lithium ions (Li+) . This compound serves as a neutral carrier in PVC ion-selective electrodes .

Mode of Action

6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane interacts with its target by selectively binding to lithium ions. This interaction improves the selectivity of the electrode for lithium ions over sodium (Na+) and potassium (K+) ions .

Biochemical Pathways

It’s known that the compound’s action influences the movement of lithium ions, which are crucial in various cellular processes, including signal transduction and maintaining cell potential .

Pharmacokinetics

As a crown ether derivative, it’s likely to have unique pharmacokinetic properties related to its ability to form complexes with cations .

Result of Action

The primary result of the action of 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane is the enhanced selectivity of ion-selective electrodes for lithium ions. This allows for more accurate measurement of lithium ion concentrations, which is particularly useful in clinical settings where monitoring lithium levels is essential .

Action Environment

The action of 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane is influenced by the environment in which it is used. For instance, in a PVC ion-selective electrode, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other ions .

Safety and Hazards

Propiedades

IUPAC Name |

6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-3-8-22(9-4-1)18-24(19-23-10-5-2-6-11-23)20-27-16-14-25-12-7-13-26-15-17-28-21-24/h1-6,8-11H,7,12-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMUFHBMXZLDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCC(COCCOC1)(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399929 | |

| Record name | Lithium ionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106868-21-7 | |

| Record name | Lithium ionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane contribute to the selectivity of lithium ion-selective electrodes?

A: 6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane acts as an ionophore in Li-ISE membranes. [, ] Ionophores are molecules designed to selectively bind to specific ions, in this case, lithium ions (Li+). This selectivity stems from the ionophore's molecular structure, which creates a cavity with a size and chemical environment preferential for Li+ binding. The presence of the two benzyl groups on the tetraoxacyclotetradecane ring likely contributes to the steric hindrance that hinders larger ions, like sodium (Na+), from binding effectively. This selective binding of Li+ by the ionophore is crucial for the electrode's ability to measure Li+ concentrations accurately, even in the presence of other ions. []

Q2: What are the advantages of using a Li-ISE incorporating 6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane in a clinical setting?

A2: Research indicates that a Li-ISE utilizing a membrane containing 6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane exhibits several beneficial characteristics for clinical applications:

- Fast kinetic response: This allows for rapid measurement of Li+ concentrations. []

- Good precision and reproducibility: This ensures reliable and consistent results across measurements. []

- High sensitivity: The electrode can detect small changes in Li+ concentrations, which is critical for monitoring therapeutic drug levels. []

- Sustained sensitivity: The membrane retains its sensitivity even after prolonged contact with biological samples, enhancing its practicality for clinical use. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)

![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)